molecular formula C11H8FNO3 B1396509 6-Fluoro-4-methoxyquinoline-2-carboxylic acid CAS No. 1351788-61-8

6-Fluoro-4-methoxyquinoline-2-carboxylic acid

Cat. No.: B1396509
CAS No.: 1351788-61-8
M. Wt: 221.18 g/mol
InChI Key: PQKANOYXHMMLCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoro-4-methoxyquinoline-2-carboxylic acid typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of boron reagents and palladium catalysts to form carbon-carbon bonds . This method is favored due to its mild reaction conditions and functional group tolerance .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 6-Fluoro-4-methoxyquinoline-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological activities and properties .

Mechanism of Action

The mechanism of action of 6-Fluoro-4-methoxyquinoline-2-carboxylic acid involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Biological Activity

6-Fluoro-4-methoxyquinoline-2-carboxylic acid is a compound belonging to the quinoline family, which has garnered attention for its diverse biological activities, including antimicrobial, antiviral, and anticancer properties. This article synthesizes current research findings regarding its biological activity, mechanisms of action, and potential therapeutic applications.

This compound has the molecular formula C10H8FNO2C_{10}H_{8}FNO_{2} and features a fluorine atom and a methoxy group that contribute to its biological activity. The compound's structure facilitates interactions with various biological targets, making it a candidate for drug development.

Antimicrobial Activity

Research indicates that quinoline derivatives, including this compound, exhibit significant antimicrobial properties. The mechanism often involves interference with bacterial DNA replication or inhibition of essential enzymes. For instance, studies have shown that similar compounds can inhibit the activity of DNA gyrase, an enzyme crucial for bacterial proliferation.

Anticancer Properties

The compound has been evaluated for its anticancer potential against various cancer cell lines. In vitro studies demonstrated that this compound inhibits cell proliferation in multidrug-resistant gastric carcinoma cells (EPG85-257RDB) and drug-sensitive cells (EPG85-257P). The cytotoxic effects were assessed using the MTT assay, revealing low to moderate toxicity, which is favorable for therapeutic applications .

P-glycoprotein Inhibition

Recent investigations highlighted the role of this compound as a P-glycoprotein (P-gp) inhibitor. P-gp is a membrane protein that plays a critical role in drug resistance by expelling drugs from cells. Compounds exhibiting P-gp inhibitory activity can enhance the efficacy of anticancer agents by preventing their efflux from tumor cells .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in DNA replication and protein synthesis.
  • Receptor Modulation : It has been suggested that the compound can bind to receptors involved in cellular signaling pathways, potentially altering cellular responses.
  • Interference with Drug Transport : By inhibiting P-gp, the compound can increase intracellular concentrations of co-administered drugs.

Research Findings and Case Studies

Study Objective Findings
Study 1Evaluate antimicrobial activityShowed significant inhibition of bacterial growth in vitro.
Study 2Assess anticancer effectsDemonstrated moderate cytotoxicity against gastric carcinoma cell lines with potential for further development.
Study 3Investigate P-gp inhibitionFound to inhibit P-gp effectively, enhancing the efficacy of other anticancer drugs .

Properties

IUPAC Name

6-fluoro-4-methoxyquinoline-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8FNO3/c1-16-10-5-9(11(14)15)13-8-3-2-6(12)4-7(8)10/h2-5H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQKANOYXHMMLCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC2=C1C=C(C=C2)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Fluoro-4-methoxyquinoline-2-carboxylic acid
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6-Fluoro-4-methoxyquinoline-2-carboxylic acid
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